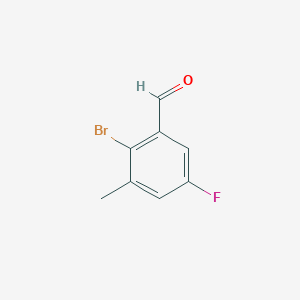

2-Bromo-5-fluoro-3-methylbenzaldehyde

Description

2-Bromo-5-fluoro-3-methylbenzaldehyde (CAS 1799977-88-0) is a halogenated aromatic aldehyde with the molecular formula C₈H₆BrFO and a molecular weight of 217.03 g/mol. The compound features a benzaldehyde backbone substituted with bromine (position 2), fluorine (position 5), and a methyl group (position 3). This unique substitution pattern confers distinct electronic and steric properties, making it valuable in organic synthesis, particularly in pharmaceutical intermediates and agrochemical precursors. Limited data on its physical properties (e.g., melting/boiling points) are available, but its reactivity is influenced by the electron-withdrawing effects of bromine and fluorine, as well as the steric bulk of the methyl group .

Properties

IUPAC Name |

2-bromo-5-fluoro-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5-2-7(10)3-6(4-11)8(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRYXNAZBWKKHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-fluoro-3-methylbenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 5-fluoro-3-methylbenzaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and cost-effectiveness, utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-3-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: 2-Bromo-5-fluoro-3-methylbenzoic acid.

Reduction: 2-Bromo-5-fluoro-3-methylbenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : 2-Bromo-5-fluoro-3-methylbenzaldehyde serves as a versatile intermediate for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a valuable component in synthetic pathways.

Biology

- Fluorescent Probes and Imaging Agents : The compound is utilized in developing fluorescent probes for biological studies. Its unique functional groups allow for specific interactions with biomolecules, facilitating imaging and tracking in cellular environments.

Medicine

- Drug Development : Research has indicated that this compound may serve as an intermediate in synthesizing potential drug candidates, particularly within oncology. The compound's reactivity can be harnessed to create derivatives with enhanced biological activity against cancer cells.

Industry

- Production of Specialty Chemicals : The compound is employed in producing specialty chemicals and materials, including polymers and dyes. Its structural features allow for modifications that enhance material properties.

Data Table: Summary of Applications

| Application Area | Description | Key Features |

|---|---|---|

| Chemistry | Building block for organic synthesis | Versatile intermediate for complex molecules |

| Biology | Development of fluorescent probes | Specific interactions with biomolecules |

| Medicine | Intermediate in drug synthesis | Potential activity against cancer cells |

| Industry | Production of specialty chemicals | Modifiable properties for polymers/dyes |

Case Studies

- Fluorescent Probes Development : Studies have shown that derivatives of this compound exhibit enhanced fluorescence properties, making them suitable for use in live-cell imaging experiments.

- Anticancer Drug Synthesis : Research has explored the synthesis of novel anticancer agents derived from this compound, demonstrating promising results in inhibiting tumor growth in preclinical models.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-3-methylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine and fluorine atoms contribute to the compound’s reactivity and stability, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

2-Bromo-5-(trifluoromethyl)benzaldehyde

- Molecular Formula : C₈H₄BrF₃O

- Molecular Weight : 253.02 g/mol

- Key Differences :

- The trifluoromethyl (-CF₃) group at position 5 (vs. fluorine in the target compound) introduces stronger electron-withdrawing effects, enhancing electrophilicity at the aldehyde group.

- Higher molecular weight (253.02 vs. 217.03) due to the trifluoromethyl group.

- Applications: Used in cross-coupling reactions for fluorinated drug candidates .

5-Bromo-4-fluoro-2-hydroxybenzaldehyde

- Molecular Formula : C₇H₄BrFO₂

- Molecular Weight : 219.01 g/mol

- Key Differences: A hydroxyl (-OH) group replaces the methyl group at position 2, increasing acidity (pKa ~8–10 for phenolic OH) and enabling hydrogen bonding. Lower steric hindrance compared to the methylated target compound, favoring nucleophilic aromatic substitution .

2-Bromo-5-fluorobenzaldehyde

- Molecular Formula : C₇H₄BrFO

- Molecular Weight : 203.01 g/mol

- Key Differences :

Positional Isomerism in Methyl-Substituted Derivatives

2-Bromo-5-fluoro-4-methylbenzoic Acid (CAS 394-28-5)

- Molecular Formula : C₈H₆BrFO₂

- Molecular Weight : 233.04 g/mol

- Key Differences :

Electronic Effects of Halogen Substitution

- Fluorine vs. Bromine :

- Fluorine (high electronegativity) withdraws electrons inductively but donates resonance electrons, directing electrophilic substitution.

- Bromine (weaker electronegativity, polarizable) acts as a leaving group in nucleophilic aromatic substitution, unlike fluorine.

Comparative Data Table

Research Implications

The methyl group at position 3 in This compound distinguishes it from analogues by providing steric shielding, which can:

Slow reaction kinetics in substitution reactions.

Enhance regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

Improve thermal stability compared to non-methylated derivatives.

In contrast, trifluoromethyl or carboxylic acid derivatives prioritize electronic effects over steric considerations .

Biological Activity

Overview

2-Bromo-5-fluoro-3-methylbenzaldehyde is an organic compound with the molecular formula C₈H₆BrFO. It features a benzene ring substituted with bromine, fluorine, and a methyl group, making it a compound of interest in various fields, including medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its aldehyde functional group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may inhibit their activity, leading to potential therapeutic effects. The presence of bromine and fluorine enhances the compound's reactivity and stability, making it suitable for various applications in drug development and biological studies.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its ability to interact with microbial enzymes could inhibit growth or viability in certain bacterial strains.

- Antioxidant Activity : The compound has been investigated for its antioxidant potential, which is crucial in preventing oxidative stress-related damage in biological systems.

- Enzyme Inhibition : The aldehyde group allows for the possibility of enzyme inhibition through covalent modification, which can be explored further in medicinal chemistry applications.

Case Studies and Research Findings

A variety of studies have focused on the biological implications of halogenated compounds like this compound. Here are some key findings:

- Antimicrobial Studies : A study evaluating the antimicrobial efficacy of various halogenated aldehydes found that compounds similar to this compound showed significant activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

- Mechanistic Insights : Research has indicated that the mechanism of action involves the formation of reactive intermediates that can interact with cellular macromolecules, potentially leading to cell death or growth inhibition .

- Synthesis and Derivatives : The synthesis of derivatives from this compound has been explored to enhance its biological activity. Modifications to the substituents on the benzene ring have shown promise in increasing potency against specific biological targets .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Bromo-5-fluorobenzaldehyde | Lacks methyl group | Moderate antimicrobial |

| 2-Bromo-4-methylbenzaldehyde | Lacks fluorine atom | Low antioxidant activity |

| 5-Bromo-2-fluorobenzaldehyde | Lacks methyl group | Limited enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Bromo-5-fluoro-3-methylbenzaldehyde, and how can reaction conditions be optimized?

- Methodology : Direct bromination of 5-fluoro-3-methylbenzaldehyde using brominating agents (e.g., NBS or Br₂) under controlled temperatures (60–80°C) in anhydrous solvents like DCM or CCl₄. Optimize yield by adjusting stoichiometry (1.1–1.3 eq Br₂) and reaction time (6–12 hr). Monitor progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

- Note : Steric hindrance from the methyl group may require longer reaction times or catalytic Lewis acids (e.g., FeBr₃) to enhance reactivity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : Use HPLC with a C18 column (70:30 acetonitrile/water, 1.0 mL/min flow rate) and UV detection at 254 nm. Compare retention times to standards .

- Structural Confirmation :

- ¹H/¹³C NMR : Assign peaks for aldehyde proton (δ ~10.1 ppm), aromatic protons (δ 7.2–8.0 ppm), and methyl group (δ ~2.5 ppm). Fluorine coupling may split signals .

- FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and C-Br vibration (~600 cm⁻¹) .

- Elemental Analysis : Validate %C, %H, %Br via combustion analysis .

Q. What safety precautions are critical when handling this compound?

- Handling Protocol :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact due to potential irritancy .

- Store in a cool, dry place (<25°C) under inert gas (N₂/Ar) to prevent aldehyde oxidation .

- Neutralize spills with sodium bicarbonate and dispose of waste via halogenated solvent protocols .

Advanced Research Questions

Q. How can researchers address discrepancies in reported melting points or spectral data across studies?

- Troubleshooting Strategy :

- Reproducibility : Verify synthesis/purification steps (e.g., solvent traces in final product may depress mp). Recrystallize from ethanol/water to standardize purity .

- Instrument Calibration : Cross-validate NMR shifts and mp using certified reference materials (e.g., 4-Bromo-2-fluorobenzaldehyde, mp 60–62°C ).

- Collaborative Validation : Share samples with independent labs to confirm analytical data .

Q. What strategies control regioselectivity in electrophilic substitutions on this compound derivatives?

- Mechanistic Insights :

- Directing Groups : The aldehyde group acts as a meta-director, while bromine and fluorine influence ortho/para positions. Use DFT calculations to predict substituent effects .

- Reaction Optimization : For nitration, employ mixed acid (HNO₃/H₂SO₄) at 0°C to favor meta-nitro products. Monitor regioselectivity via LC-MS .

Q. How do steric and electronic effects influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Experimental Design :

- Steric Effects : The methyl group hinders transmetalation; use bulky ligands (e.g., SPhos) to stabilize palladium intermediates.

- Electronic Effects : Electron-withdrawing fluorine enhances electrophilicity at the bromine site. Screen bases (e.g., K₂CO₃ vs. CsF) to optimize coupling efficiency .

- Kinetic Studies : Track reaction progress via ¹⁹F NMR to correlate electronic effects with reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.